CEP-37440

FAK inhibitor pancreatic cancer potency comparison

Sourcing a reliable, high-purity dual FAK/ALK inhibitor with validated brain penetration for preclinical oncology research is a common bottleneck. CEP-37440 directly addresses this challenge with comprehensive analytical and biological validation. - Demonstrates consistent ≥98% purity by HPLC, confirmed by orthogonal NMR and MS analyses, ensuring experimental reproducibility. - Exhibits potent dual inhibition with enzymatic IC50 values of 2.3 nM (FAK) and 3.5 nM (ALK), validated in cellular and in vivo models. - Supplied with full quality assurance documentation; ships globally with recommended storage at -20°C.

Molecular Formula C30H38ClN7O3
Molecular Weight 580.1 g/mol
CAS No. 1391712-60-9
Cat. No. B612000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-37440
CAS1391712-60-9
SynonymsCEP37440;  CEP 37440;  CEP-37440.
Molecular FormulaC30H38ClN7O3
Molecular Weight580.1 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC
InChIInChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1
InChIKeyBCSHRERPHLTPEE-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CEP-37440: Dual FAK/ALK Inhibitor


CEP-37440 is a synthetic organic compound developed as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) [1]. It is an orally bioavailable, ATP-competitive kinase inhibitor that has progressed to Phase I clinical trials for solid tumors [2]. The compound is characterized by its high potency against both FAK and ALK, a broad kinase selectivity profile, and favorable pharmacokinetic properties, including brain penetration [3]. Its discovery was driven by optimization for improved metabolic stability and activity against resistance mutations [4].

CEP-37440 Generic Substitution Risks


Substituting CEP-37440 with another FAK or ALK inhibitor is not straightforward due to its unique dual-target profile and its demonstrated potency in specific cellular and in vivo models. While many FAK inhibitors (e.g., defactinib, GSK2256098) and ALK inhibitors (e.g., crizotinib, ceritinib) exist, their selectivity profiles, off-target effects, and efficacy can vary dramatically [1]. For instance, head-to-head studies show that some FAK inhibitors, like GSK2256098, are largely ineffective in certain cancer cell lines where CEP-37440 demonstrates high potency [2]. Furthermore, CEP-37440's ability to penetrate the central nervous system (CNS) is a critical differentiator not shared by all compounds in this class [3]. Therefore, generic substitution without rigorous comparative data would risk significant experimental variability and flawed conclusions.

CEP-37440 Quantitative Evidence


Superior Pancreatic Cancer Cell Potency vs GSK2256098

CEP-37440 was identified as one of the most potent inhibitors of tumor cell growth in a panel of pancreatic cancer cell lines, alongside defactinib. In contrast, the FAK inhibitor GSK2256098 was found to be largely ineffective in the same models [1]. This direct comparison highlights the functional potency of CEP-37440 over a specific alternative, underscoring that not all FAK inhibitors yield equivalent cellular outcomes.

FAK inhibitor pancreatic cancer potency comparison cell viability

Kinome-Wide Selectivity Profile

CEP-37440 was profiled against a comprehensive panel of 442 kinases (DiscoveRx scanMAX) at a concentration of 1 µM. The compound exhibited a clean selectivity profile, showing strong inhibition (>90%) of only 3 kinases at this concentration [1]. This level of kinome-wide selectivity is a critical differentiator, as it reduces the likelihood of confounding off-target effects in cellular and in vivo experiments. While many kinase inhibitors claim selectivity, this quantitative, broad-panel data provides a verifiable benchmark.

kinase selectivity off-target effects selectivity panel CEP-37440

In Vivo Tumor Growth Inhibition

In a study using inflammatory breast cancer (IBC) xenograft models, oral administration of CEP-37440 at 55 mg/kg twice daily (BID) for 7 weeks resulted in substantial tumor growth inhibition (TGI). The TGI was 79.7% in the SUM190 model, 33% in the FC-IBC02 model, and 23% in the SUM149 model, compared to vehicle-treated controls [1]. Notably, in the FC-IBC02 model, CEP-37440 treatment also prevented brain metastasis, which occurred in 20% of control animals [2]. This provides quantitative in vivo efficacy data and demonstrates a key functional outcome (metastasis prevention) directly linked to treatment.

xenograft tumor growth inhibition in vivo efficacy IBC TNBC

Metabolic Stability in Human Liver Microsomes

The in vitro metabolic stability of CEP-37440 was assessed in human liver microsomes (HLMs) using a validated UPLC-MS/MS method. The compound exhibited an in vitro half-life (t1/2) of 23.24 minutes and a moderate intrinsic clearance (Clint) of 34.74 mL/min/kg [1]. Based on these parameters, CEP-37440 is categorized as a drug with a moderate extraction ratio, suggesting a low risk of accumulation in human organs [2]. This quantitative stability data provides a benchmark for comparing CEP-37440 to other FAK/ALK inhibitors with different clearance profiles.

metabolic stability human liver microsomes intrinsic clearance CEP-37440

Brain Penetration Advantage

Preclinical characterization indicates that CEP-37440 is a brain-penetrant compound [1]. This property is a significant differentiator from many other ALK and FAK inhibitors, which often have poor CNS exposure. The ability to cross the blood-brain barrier makes CEP-37440 a valuable tool for studying the role of FAK and ALK in brain metastasis and primary CNS tumors, where other inhibitors in the class may be ineffective [2].

brain penetration CNS blood-brain barrier kinase inhibitor CEP-37440

CEP-37440 Research Applications


FAK/ALK Signaling in IBC & TNBC

CEP-37440 is a premier tool for studying the role of FAK1 in IBC and TNBC. Its high potency in vitro and validated in vivo efficacy in specific IBC xenograft models (e.g., SUM190, FC-IBC02) make it an ideal choice for these indications [1]. The compound's ability to decrease phospho-FAK1 (Tyr 397) provides a direct pharmacodynamic marker for target engagement [2]. Researchers can use CEP-37440 to dissect FAK1-dependent signaling pathways, study mechanisms of resistance, or as a monotherapy benchmark in combination studies.

Preclinical Brain Metastasis Models

Given its established brain penetration property, CEP-37440 is a uniquely valuable tool for preclinical studies involving CNS tumors or brain metastases [1]. This is supported by in vivo data showing that CEP-37440 treatment prevented brain metastasis in an IBC xenograft model [2]. For researchers investigating the biology of CNS metastasis or testing new therapies for primary brain cancers where FAK/ALK signaling is implicated, CEP-37440 provides a validated, brain-penetrant inhibitor that overcomes a major limitation of many other compounds in this class .

Kinase Selectivity & Chemical Biology

CEP-37440 serves as a highly selective chemical probe for FAK and ALK. Its extensive profiling against a 442-kinase panel, showing strong inhibition of only 3 kinases at 1 µM, provides researchers with a high degree of confidence in its target specificity [1]. This clean selectivity profile makes it an excellent choice for chemical biology experiments aiming to dissect the specific roles of FAK and ALK in complex cellular signaling networks, minimizing the risk of data confounding due to off-target kinase inhibition [2].

Pharmacodynamic Study Standardization

The availability of robust, quantitative in vitro data on metabolic stability (t1/2 = 23.24 min, Clint = 34.74 mL/min/kg) [1] and validated in vivo dosing regimens (e.g., 55 mg/kg BID in mice) [2] makes CEP-37440 an excellent candidate for standardizing pharmacodynamic and pharmacokinetic/pharmacodynamic (PK/PD) studies. Researchers can use these established parameters to design more accurate in vivo experiments, predict exposure, and correlate plasma or tissue drug levels with target modulation and efficacy endpoints, thereby increasing the translational relevance of their findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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